3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
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Overview
Description
3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 2,4-dimethoxyphenyl group and an acetate group at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by acetylation of the resulting product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of chroman-2-one derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
- 3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
- 3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-6-yl acetate
Uniqueness
3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethoxyphenyl group and the acetate group at the 7-position of the chromen-2-one core can enhance its stability and solubility, making it a valuable compound for various applications.
Biological Activity
3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is a compound belonging to the class of chromen-2-one derivatives, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C19H16O6
- Molecular Weight : 340.33 g/mol
- CAS Number : 6468-57-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit enzymes involved in critical pathways such as cell proliferation and oxidative stress responses. The compound exhibits potential as an acetylcholinesterase inhibitor , which is significant for neuroprotective applications, particularly in Alzheimer's disease research.
Anticancer Activity
Research indicates that derivatives of chromen-2-one, including this compound, possess notable anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung carcinoma) | 10.5 | |
HEK-293 (Human embryonic kidney) | 12.3 | |
MCF-7 (Breast cancer) | 15.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling cascades related to cell survival.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies have shown that it can effectively scavenge free radicals and reduce lipid peroxidation:
Test System | Activity | Reference |
---|---|---|
DPPH Assay | IC50 = 25 µM | |
Lipid Peroxidation Assay | Inhibition of 60% at 50 µM |
This antioxidant activity is crucial for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Acetylcholinesterase Inhibition
As an acetylcholinesterase inhibitor, the compound shows promise in treating cognitive disorders:
This competitive inhibition suggests that the compound could be further developed as a therapeutic agent for Alzheimer's disease.
Case Studies and Research Findings
- Neuroprotective Effects : A study highlighted the neuroprotective effects of chromen derivatives against oxidative stress-induced neuronal damage in vitro. The results indicated that treatment with this compound significantly reduced cell death in neuronal cultures exposed to hydrogen peroxide .
- Cytotoxicity Profiles : In a comparative analysis of several chromen derivatives, it was found that this specific compound exhibited cytotoxicity comparable to standard chemotherapeutic agents across multiple cancer cell lines, indicating its potential utility in cancer therapy .
- Molecular Docking Studies : Molecular docking simulations have elucidated the binding affinities of the compound with key enzymes involved in Alzheimer’s pathology. The results support the hypothesis that structural modifications enhance its inhibitory potency compared to existing drugs like tacrine .
Properties
IUPAC Name |
[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11(20)24-14-5-4-12-8-16(19(21)25-17(12)10-14)15-7-6-13(22-2)9-18(15)23-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTCUOLWEMHTNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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